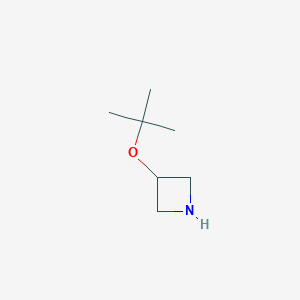

3-(Tert-butoxy)azetidine

描述

Structure

3D Structure

属性

IUPAC Name |

3-[(2-methylpropan-2-yl)oxy]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(2,3)9-6-4-8-5-6/h6,8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFIHLJVSTBCYEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Tert Butoxy Azetidine and Its Key Precursors

Direct Synthesis Approaches to 3-(Tert-butoxy)azetidine

Direct synthetic routes to this compound are not extensively documented in the scientific literature. The principal strategies for its preparation typically involve the initial synthesis of a protected 3-hydroxyazetidine, followed by the introduction of the tert-butyl group via an O-alkylation reaction. This multi-step approach allows for greater control over the stereochemistry and purity of the final product.

Synthesis of Protected 3-Hydroxyazetidine Precursors

The synthesis of N-protected 3-hydroxyazetidines is a critical step in the preparation of 3-substituted azetidines. These precursors are commonly synthesized through several key methodologies, including the use of epichlorohydrin derivatives, intramolecular aminolysis of epoxy amines, and enantioselective routes employing chiral auxiliaries.

From Epichlorohydrin Derivatives

A prevalent and well-established method for the synthesis of the azetidine (B1206935) core involves the reaction of epichlorohydrin with a primary amine. This reaction proceeds via a nucleophilic attack of the amine on the epoxide ring of epichlorohydrin, followed by an intramolecular cyclization to form the 3-hydroxyazetidine ring. The choice of the primary amine is crucial as it also serves as the protecting group for the azetidine nitrogen.

Commonly used primary amines for this purpose include benzylamine and tert-butylamine. The reaction with benzylamine yields 1-benzyl-3-hydroxyazetidine. The benzyl group can be subsequently removed via hydrogenolysis and replaced with other protecting groups, such as the tert-butoxycarbonyl (Boc) group, by reacting the deprotected azetidine with di-tert-butyl dicarbonate.

The general reaction scheme is as follows:

Ring formation: Epichlorohydrin + R-NH₂ → 1-R-3-hydroxyazetidine

Deprotection (if R = Benzyl): 1-Benzyl-3-hydroxyazetidine + H₂/Pd-C → 3-Hydroxyazetidine

Protection: 3-Hydroxyazetidine + (Boc)₂O → 1-Boc-3-hydroxyazetidine

This approach provides a versatile entry to various N-protected 3-hydroxyazetidine precursors.

Intramolecular Aminolysis of Epoxy Amines

Another effective strategy for the construction of the azetidine ring is the intramolecular aminolysis of epoxy amines. This method involves the ring-closing of a linear precursor containing both an amine and an epoxide functionality. The cyclization is typically promoted by a catalyst, often a Lewis acid, which activates the epoxide ring towards nucleophilic attack by the internal amine.

Lanthanide (III) triflates, such as lanthanum (III) trifluoromethanesulfonate (La(OTf)₃), have been shown to be effective catalysts for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to yield azetidines. merckmillipore.comwikipedia.orgwikipedia.org This reaction proceeds with high yields and can tolerate a variety of functional groups. merckmillipore.comwikipedia.orgwikipedia.org The stereochemistry of the starting epoxy amine dictates the stereochemistry of the resulting 3-hydroxyazetidine.

| Catalyst | Substrate | Product | Yield | Reference |

| La(OTf)₃ | cis-3,4-epoxy amine | Azetidine derivative | High | merckmillipore.comwikipedia.orgwikipedia.org |

This methodology offers a powerful alternative for the synthesis of functionalized azetidines with control over the stereochemical outcome.

Use of Chiral Auxiliaries in Enantioselective Routes

For the synthesis of enantiomerically pure 3-hydroxyazetidine precursors, the use of chiral auxiliaries is a well-established strategy. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical course of a reaction, and is subsequently removed.

In the context of azetidine synthesis, chiral auxiliaries can be employed to control the formation of stereocenters during the construction of the ring or in subsequent functionalization steps. For example, chiral amines derived from the chiral pool, such as (R)- or (S)-α-methylbenzylamine, can be used as the nitrogen source in the reaction with epichlorohydrin to induce asymmetry.

Alternatively, chiral auxiliaries can be attached to an achiral precursor to direct a stereoselective reaction. Evans' oxazolidinone auxiliaries, for instance, are widely used to control the stereochemistry of alkylation and aldol reactions, which can be adapted to the synthesis of chiral azetidine precursors. jlu.edu.cnthermofisher.com The choice of chiral auxiliary and the specific reaction conditions are critical for achieving high diastereoselectivity and enantioselectivity.

Synthesis of Protected 3-Oxoazetidine Intermediates

Protected 3-oxoazetidine derivatives are versatile intermediates that can be further functionalized at the C3 position to introduce a wide range of substituents. These intermediates are typically prepared by the oxidation of the corresponding 3-hydroxyazetidine precursors.

Oxidation of 3-Hydroxyazetidine Derivatives

The oxidation of N-protected 3-hydroxyazetidines to the corresponding 3-oxoazetidines is a common and crucial transformation. Several oxidation methods have been successfully employed for this purpose, with the choice of reagent often depending on the nature of the protecting group and the presence of other functional groups in the molecule.

Commonly used oxidation methods include:

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base such as triethylamine. The Swern oxidation is known for its mild reaction conditions, which are compatible with a wide range of functional groups. wikipedia.org

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and selective method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgwikipedia.orgorgsyn.orgorganic-chemistry.org The reaction is typically carried out in chlorinated solvents at room temperature. wikipedia.org

TEMPO-catalyzed Oxidation: This method employs a catalytic amount of the stable nitroxyl radical (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in the presence of a stoichiometric co-oxidant, such as sodium hypochlorite (bleach). organic-chemistry.org This system offers an efficient and environmentally friendly approach to alcohol oxidation.

The selection of the appropriate oxidation method is critical to ensure high yields and avoid side reactions.

| Oxidation Method | Reagents | Typical Conditions | Reference |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Low temperature (-78 °C to rt) | wikipedia.org |

| Dess-Martin Oxidation | Dess-Martin Periodinane | Room temperature, CH₂Cl₂ | wikipedia.orgwikipedia.orgorgsyn.orgorganic-chemistry.org |

| TEMPO-catalyzed Oxidation | TEMPO, NaOCl | Biphasic, 0 °C to rt | organic-chemistry.org |

Green Chemistry Approaches to 3-Oxoazetidine

The synthesis of 3-oxoazetidine, a key precursor, is often achieved through the oxidation of 3-hydroxyazetidine. Green chemistry principles focus on developing environmentally benign and sustainable chemical processes. In this context, the oxidation of N-Boc-3-hydroxyazetidine to N-Boc-3-azetidinone serves as a prime example where greener alternatives to traditional, hazardous oxidizing agents are being implemented.

One of the most prominent green oxidation methods involves the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst. TEMPO-mediated oxidation systems can utilize inexpensive and environmentally friendly terminal oxidants like oxygen (O₂) or air, which significantly improves the process's sustainability. rsc.org For instance, an aerobic copper/TEMPO catalytic system has been developed for the efficient and selective oxidation of alcohols. rsc.org This approach avoids the use of toxic and expensive stoichiometric oxidants, such as those based on chromium or dimethyl sulfoxide (DMSO), like in the Swern oxidation.

The general mechanism of TEMPO-catalyzed oxidation involves the oxidation of TEMPO to the active oxoammonium ion, which then oxidizes the alcohol to a ketone, regenerating the hydroxylamine form of the catalyst. The co-catalyst (like a copper or iron salt) facilitates the re-oxidation of the hydroxylamine back to TEMPO using the terminal oxidant (e.g., O₂). organic-chemistry.org The use of reagents like poly[4-(diacetoxyiodo)styrene] in a TEMPO-mediated system also represents an environmentally benign approach, as the polymeric reagent can often be regenerated and reused. researchgate.net

Key features of green chemistry approaches for the synthesis of N-Boc-3-azetidinone are summarized below.

| Feature | Green Chemistry Approach (e.g., Aerobic Cu/TEMPO) | Traditional Methods (e.g., Swern Oxidation) |

| Oxidant | Air or O₂ (sustainable, inexpensive) | Oxalyl chloride/DMSO (toxic, generates waste) |

| Catalyst | TEMPO and a metal salt (e.g., Cu(NO₃)₂, Fe(NO₃)₃) | Not applicable (stoichiometric) |

| Byproducts | Primarily water | Dimethyl sulfide, CO, CO₂, triethylammonium chloride |

| Safety | Avoids highly toxic and corrosive reagents | Involves toxic and odorous byproducts |

| Atom Economy | High | Low |

These advancements demonstrate a shift towards safer, more cost-effective, and sustainable manufacturing processes for key azetidine intermediates. rsc.org

Formation of the Azetidine Ring System

The construction of the strained four-membered azetidine ring requires specific synthetic strategies that can overcome the energetic barriers associated with its formation. Several robust methods have been developed for this purpose.

The formation of the azetidine ring via intramolecular nucleophilic substitution is a cornerstone of its synthesis. A common strategy involves the cyclization of a 1,3-difunctionalized propane backbone, where a nitrogen nucleophile attacks an electrophilic carbon.

A widely used method starts with the reaction of an amine with epichlorohydrin. acs.orgscite.ai This reaction first proceeds via a nucleophilic attack of the amine on the epoxide ring of epichlorohydrin, forming a 1-chloro-3-(amino)propan-2-ol intermediate. This intermediate then undergoes a spontaneous intramolecular cyclization, where the nitrogen atom displaces the chloride, to form a 3-hydroxyazetidinium salt. acs.org This domino reaction efficiently constructs the 3-hydroxyazetidine core. The reaction can be performed in various solvents, including water, and its efficiency can be significantly enhanced using continuous-flow reactors, which allow for better control over reaction parameters and can reduce reaction times dramatically. acs.org

Another powerful approach is the Lewis acid-catalyzed intramolecular aminolysis of epoxy amines. For example, lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) has been shown to be an effective catalyst for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to yield 3-hydroxyazetidines. frontiersin.orgnih.gov This reaction proceeds with high yields and tolerates a variety of acid-sensitive functional groups. frontiersin.orgnih.gov The Lewis acid activates the epoxide, facilitating the nucleophilic attack by the tethered amine at the C3 position to form the azetidine ring. frontiersin.orgnih.gov

1-Azabicyclo[1.1.0]butanes (ABBs) are highly strained bicyclic compounds that serve as versatile precursors for functionalized azetidines. The significant ring strain of ABBs provides a strong thermodynamic driving force for ring-opening reactions, allowing for the introduction of two functional groups across the central C-N bond. uni-muenchen.de

This "strain-release" strategy enables the modular and programmable synthesis of complex azetidines. The process often begins with the deprotonation of an ABB to form a highly reactive azabicyclo[1.1.0]butyl-lithium intermediate. This intermediate can then be coupled with a variety of electrophiles. Subsequent ring-opening, often triggered by another electrophile or a rearrangement, leads to the formation of a 1,3-disubstituted azetidine. This approach has been used to prepare azetidines bearing alkyl, allyl, vinyl, and benzyl groups through reactions with organometal reagents in the presence of a copper catalyst. uni-muenchen.de This methodology provides a rapid and efficient route to bis-functionalized azetidines that would be difficult to access through other means. uni-muenchen.de

The [2+2] cycloaddition reaction between an imine and an alkene, known as the aza Paternò-Büchi reaction, represents one of the most direct and atom-economical methods for synthesizing the azetidine ring. rsc.org This reaction is typically a photochemical process where an electronically excited imine reacts with a ground-state alkene to form the four-membered ring. rsc.org

Historically, the synthetic utility of this reaction was limited due to competing side reactions and the need for UV light and specific types of imines (e.g., cyclic imines) to prevent E/Z isomerization. rsc.org However, recent advances have overcome many of these challenges. The development of visible-light-mediated aza Paternò-Büchi reactions has provided a milder and more general protocol. rsc.org For instance, using an iridium photocatalyst, the triplet state reactivity of oximes can be harnessed to achieve [2+2] cycloaddition with a broad range of alkenes under mild conditions. rsc.org This modern approach is characterized by its operational simplicity and allows for the synthesis of highly functionalized azetidines from readily available precursors. rsc.org

| Method | Description | Key Features |

| Aza Paternò-Büchi (UV) | Photochemical [2+2] cycloaddition between an imine and an alkene using UV irradiation. | Often requires cyclic or specially substituted imines; can have limited scope. |

| Aza Paternò-Büchi (Visible Light) | Photocatalyst (e.g., Ir-based) mediates the cycloaddition using visible light. | Milder conditions, broader substrate scope, tolerates acyclic imines/oximes. |

Protecting Group Strategies for the Azetidine Nitrogen (Boc-Protection)

The nitrogen atom of the azetidine ring is nucleophilic and basic, often requiring protection during multi-step syntheses to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is one of the most commonly used protecting groups for this purpose due to its stability under a wide range of reaction conditions and its facile removal under specific acidic conditions.

The introduction of the Boc group is typically achieved by reacting the azetidine nitrogen with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. chemicalbook.comgoogle.com This reaction is generally high-yielding and proceeds under mild conditions. For example, N-Boc-3-hydroxyazetidine can be prepared from 3-hydroxyazetidine hydrochloride by reacting it with Boc₂O in the presence of a base like sodium bicarbonate. google.com

The Boc group is advantageous because it is stable to many nucleophilic and basic conditions, as well as to catalytic hydrogenation. This stability allows for selective chemical modifications at other positions of the molecule without affecting the protected nitrogen.

Deprotection of the Boc group is most commonly accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). scintica.com The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation (which forms isobutylene) and carbon dioxide, regenerating the free amine. scintica.com This clean decomposition pathway is a key advantage of the Boc protecting group.

Stereoselective Synthesis of this compound Derivatives

Accessing enantiomerically pure azetidine derivatives is crucial for their application in pharmaceuticals. The stereoselective synthesis of this compound derivatives typically involves two key stages: the asymmetric synthesis of a chiral 3-hydroxyazetidine precursor, followed by etherification to install the tert-butoxy (B1229062) group.

A practical route to chiral N-Boc-3-hydroxyazetidine involves the asymmetric reduction of the prochiral ketone, N-Boc-3-azetidinone. This transformation can be achieved with high enantioselectivity using biocatalysis. Ketoreductase enzymes, often co-expressed with a cofactor regeneration system like glucose dehydrogenase, can reduce the ketone to the corresponding (S)- or (R)-alcohol with excellent optical purity (>99% enantiomeric excess). mdpi.comresearchgate.net This enzymatic approach offers a green and highly efficient method for establishing the stereocenter at the C3 position.

Once the chiral N-Boc-3-hydroxyazetidine is obtained, the tert-butoxy group can be introduced via an O-alkylation reaction. While direct etherification to form a tert-butyl ether can be challenging, it is typically accomplished under basic conditions. The hydroxyl group is first deprotonated with a strong base, such as potassium tert-butoxide or sodium hydride, to form the corresponding alkoxide. scintica.com This alkoxide is then treated with a tert-butylating agent. It is important to note that this O-alkylation step does not typically affect the existing stereocenter at C3, thus preserving the enantiopurity of the molecule. The synthesis of other 3-alkoxyazetidines has been demonstrated through the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with an alkyl halide in the presence of a base. scintica.com

Enantiocontrolled Approaches

The preparation of enantiomerically pure this compound hinges on the synthesis of a chiral precursor, most commonly an enantiopure form of N-protected 3-hydroxyazetidine. A prominent strategy to achieve this involves the asymmetric reduction of a prochiral ketone, N-Boc-3-azetidinone.

One effective method for the enantioselective synthesis of chiral azetidin-3-ones involves a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. These chiral sulfonamides are readily accessible with high enantiomeric excess (e.e.) through established chiral sulfinamide chemistry nih.gov. This approach provides a flexible route to chiral azetidin-3-ones, which can then be reduced to the corresponding chiral 3-hydroxyazetidine precursors nih.gov. The use of a tert-butanesulfonyl protecting group is advantageous as it can be easily removed under acidic conditions nih.gov.

Another strategy for achieving enantiocontrol is through the use of chiral auxiliaries. For instance, chiral tert-butanesulfinamides can be employed to induce stereoselectivity in the formation of C2-substituted azetidines, a method that could be adapted for the synthesis of precursors to 3-substituted azetidines uni-muenchen.de.

Furthermore, enzymatic resolutions and asymmetric catalysis are powerful tools for accessing enantiopure building blocks. While specific examples for N-Boc-3-hydroxyazetidine are not extensively detailed in the provided search results, the synthesis of other enantiopure hydroxylated heterocycles, such as (S)-N-Boc-3-hydroxypiperidine, has been successfully achieved through the use of co-expressed ketoreductase and glucose dehydrogenase, demonstrating the potential of biocatalysis in this area.

The following table summarizes key aspects of enantiocontrolled approaches to azetidine precursors:

| Method | Key Feature | Precursor | Potential for this compound |

| Gold-Catalyzed Oxidative Cyclization | Use of chiral N-propargylsulfonamides | Chiral Azetidin-3-ones | High, via reduction to chiral 3-hydroxyazetidine |

| Chiral Auxiliaries | Use of chiral tert-butanesulfinamides | Chiral C2-substituted azetidines | Adaptable for 3-substituted precursors |

| Biocatalysis | Enzymatic asymmetric reduction | Enantiopure hydroxylated heterocycles | High, by analogy to similar systems |

Scalability and Efficiency in Synthetic Routes

The practical application of this compound in areas such as drug discovery necessitates synthetic routes that are both scalable and efficient. A key precursor, N-Boc-3-hydroxyazetidine, can be synthesized on a gram scale, indicating the feasibility of producing significant quantities of the starting material for the final tert-butylation step.

The subsequent conversion of N-Boc-3-hydroxyazetidine to this compound would likely proceed via a Williamson ether synthesis. The efficiency of this step can be influenced by several factors, including the choice of base, solvent, and temperature, particularly given the steric bulk of the tert-butyl group, which can favor elimination side reactions thieme.de. While specific industrial-scale synthesis of this compound is not detailed, the synthesis of related compounds for pharmaceutical use, such as intermediates for baricitinib, has been optimized for scale-up production.

The following table details factors influencing the scalability and efficiency of the synthesis of this compound and its precursors:

| Synthetic Step | Key Considerations for Scalability and Efficiency |

| Synthesis of N-Boc-3-hydroxyazetidine | Availability and cost of starting materials, reaction yields, purification methods (e.g., avoiding chromatography). |

| Tert-butylation of N-Boc-3-hydroxyazetidine | Optimizing reaction conditions to maximize the yield of the desired ether and minimize elimination byproducts. |

| Overall Process | Number of synthetic steps, overall yield, safety of reagents and intermediates, and ease of handling on a large scale. |

Chemical Reactivity and Transformations of 3 Tert Butoxy Azetidine and Its Derivatives

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of azetidine (B1206935) chemistry, allowing for the introduction of diverse functional groups either by substitution at a carbon atom of the ring or through addition reactions to exocyclic double bonds.

Substitution at the Azetidine Ring

Direct nucleophilic substitution at the C-3 position of the azetidine ring is a powerful method for functionalization. This is often accomplished by first introducing a good leaving group at this position. For instance, 3-bromo-substituted azetidines can react with various nucleophiles to yield C-3 substituted products magtech.com.cn.

Another significant class of nucleophilic reactions involves the ring-opening of the azetidine. Although chemically stable, the azetidine ring can be activated towards nucleophilic attack by electrophilic activation of the nitrogen atom, for example, through N-quaternization or by using Brønsted or Lewis acids nih.gov. The regioselectivity of the ring-opening is a key consideration. In many cases, the nucleophile attacks the less-substituted carbon atom (C-4) nih.gov. However, site-selectivity can be influenced by the substituents on the ring. For example, in 2-arylazetidine-derived ammonium salts, nucleophilic attack can preferentially occur at the more substituted C-2 position, leading to the formation of tertiary alkyl halides nih.gov. This selectivity is attributed to the electronic stabilization of the transition state by the aryl group magtech.com.cn.

A study demonstrated the site-selective nucleophilic ring-opening of a 2-(o-tolyl)azetidine derivative with tetrabutylammonium fluoride (Bu4NF), which preferentially afforded the tertiary alkyl fluoride via attack at the C-2 position in 71% yield nih.gov.

Aza-Michael Addition Reactions

Aza-Michael additions, or conjugate additions of nitrogen nucleophiles, represent a key strategy for elaborating azetidine scaffolds, particularly for creating C-C bonds at the C-3 position. This reaction is typically performed on azetidine derivatives bearing an α,β-unsaturated electron-withdrawing group, such as methyl 2-(N-Boc-azetidin-3-ylidene)acetate organic-chemistry.orgresearchgate.net.

This azetidine derivative serves as an excellent Michael acceptor. In the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), various N-heterocycles can act as nucleophiles, adding to the exocyclic double bond to form functionalized 3,3-disubstituted azetidines organic-chemistry.org. This method provides an efficient route to novel heterocyclic amino acid derivatives containing the azetidine core organic-chemistry.orgresearchgate.net. A wide range of nitrogen nucleophiles, including azetidine itself, pyrrolidine (B122466), imidazole, benzimidazole, and indole, have been successfully employed in this reaction, with yields often ranging from moderate to excellent organic-chemistry.org.

The reaction of methyl (N-Boc-azetidin-3-ylidene)acetate with various N-heterocycles showcases the versatility of this method.

| N-Nucleophile | Product | Yield | Reference |

|---|---|---|---|

| Azetidine | tert-Butyl 3'-(2-methoxy-2-oxoethyl)[1,3'-biazetidine]-1'-carboxylate | 64% | organic-chemistry.org |

| Pyrrolidine | tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(pyrrolidin-1-yl)azetidine-1-carboxylate | 61% | organic-chemistry.org |

| Imidazole | tert-Butyl 3-(1H-imidazol-1-yl)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate | 53% | organic-chemistry.org |

| Benzimidazole | tert-Butyl 3-(1H-benzo[d]imidazol-1-yl)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate | 56% | organic-chemistry.org |

| Indole | tert-Butyl 3-(1H-indol-1-yl)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate | 55% | organic-chemistry.org |

Electrophilic Reactions

The functionalization of azetidines through electrophilic reactions often involves the deprotonation of a C-H bond adjacent to the ring nitrogen (the α-position) to form a carbanion, which then reacts with an electrophile. The N-protecting group plays a crucial role in this process. While the commonly used N-Boc group does not facilitate α-lithiation, its thiocarbonyl analogue, N-tert-butoxythiocarbonyl (Botc), is highly effective rsc.orgnih.govorganic-chemistry.org.

The N-Botc group activates the α-protons, allowing for deprotonation with a strong base like s-BuLi, often in the presence of a chiral ligand such as N,N,N′,N′-endo,endo-tetramethyl-2,5-diaminonorbornane (DIANANE) to achieve enantioselectivity rsc.orgnih.gov. The resulting α-lithio-N-Botc azetidine is a configurationally dynamic species that can be trapped with a variety of electrophiles to yield α-substituted azetidines nih.govnih.gov. This method has been successfully applied for silylation, stannylation, and reactions with aldehydes and ketones rsc.orgnih.gov.

| Electrophile | Product | Yield | Reference |

|---|---|---|---|

| TMSCl | N-Botc-2-(trimethylsilyl)azetidine | 81% | nih.gov |

| Bu3SnCl | N-Botc-2-(tributylstannyl)azetidine | 75% | nih.gov |

| PhCHO | N-Botc-2-(hydroxy(phenyl)methyl)azetidine | 75% | nih.gov |

| p-Anisaldehyde | N-Botc-2-(hydroxy(4-methoxyphenyl)methyl)azetidine | 63% | nih.gov |

| Acetone | N-Botc-2-(1-hydroxy-1-methylethyl)azetidine | 70% | nih.gov |

The Botc group offers the advantage of being easily removed under mild acidic (e.g., TFA) or thermal conditions, providing access to the free α-substituted azetidine rsc.orgnih.gov.

Oxidation and Reduction Processes on Azetidine Derivatives

Oxidation and reduction reactions provide pathways to further functionalize azetidine derivatives. These transformations can target substituents on the ring or the ring itself.

For example, hydroxyl groups attached to the azetidine ring can be readily oxidized. The oxidation of 2-(hydroxymethyl)azetidines has been shown to produce the corresponding azetidine-2-carboxylic acids in high yields organic-chemistry.org. Another example involves the oxidation of exocyclic double bonds; 2-alkylideneazetidines can be converted into β-lactams (azetidin-2-ones) through oxidation with ozone (O3) nih.gov.

Reduction processes are also synthetically useful. The N-O bond in N-hydroxyazetidine derivatives, which can be formed through cycloaddition reactions, is susceptible to reductive cleavage. This reaction can be performed using zinc metal in the presence of an acid, yielding the corresponding free N-H azetidine acs.org.

Theoretical studies have also explored the redox properties of the azetidine ring itself. Quantum-chemical calculations suggest that one-electron reduction can dramatically facilitate the ring-opening of the azetidine heterocycle, significantly lowering the energy barrier for cycloreversion. Oxidation is also predicted to decrease the ring-opening barrier, though to a lesser extent frontiersin.org. These findings are particularly relevant in the context of DNA photoproduct repair mechanisms involving azetidine intermediates frontiersin.org.

Cycloaddition Chemistry

Cycloaddition reactions are powerful tools for constructing complex polycyclic systems. Azetidine derivatives can participate as components in these reactions, leading to the formation of novel spirocyclic scaffolds, which are of significant interest in medicinal chemistry.

[3+2] Cycloadditions for Spirocycle Formation

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a prominent strategy for synthesizing five-membered rings. Azetidine derivatives featuring an exocyclic alkene, such as methyl 2-(azetidine-3-ylidene)acetate, can act as effective dipolarophiles in these reactions researchgate.netacs.org.

When reacted with in situ generated azomethine ylides (the 1,3-dipole), these azetidine-based alkenes undergo cycloaddition to form spiro-pyrrolidine structures, where the spirocenter is the C-3 atom of the azetidine ring nih.gov. Azomethine ylides can be generated through various methods, including the thermal decarboxylation of α-amino acids or the reaction of secondary α-amino acid esters researchgate.net. These reactions often proceed with high regio- and stereoselectivity, providing access to complex, three-dimensional molecules from simple starting materials acs.orgresearchgate.netnih.gov. For instance, the three-component reaction between 3-oxetanone, sarcosine, and N-phenylmaleimide affords a spirocyclic product in 87% yield researchgate.net. Silver-catalyzed 1,3-dipolar cycloadditions have also been developed, expanding the scope and utility of this transformation for creating diverse spirocycles containing the azetidine moiety researchgate.netacs.org.

Cycloadditions Involving Azetidine Ring Systems

Cycloaddition reactions are powerful tools for constructing complex molecular architectures. Azetidines and their derivatives can participate in or be synthesized via various cycloaddition pathways. The inherent ring strain and electronic properties of the azetidine nucleus influence the course and outcome of these reactions.

One of the most direct methods for synthesizing the azetidine ring is the aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene. rsc.org This reaction can proceed through an excited singlet state of the imine, leading to a concerted cycloaddition that often yields the azetidine product with high stereoselectivity. rsc.org For instance, imines with adjacent conjugating groups are typically used to ensure sufficient absorption at relevant wavelengths. rsc.org

Another significant cycloaddition is the Staudinger reaction, which involves the [2+2] cycloaddition of a ketene (B1206846) and an imine to form β-lactams (2-azetidinones). This method has been extensively updated and reviewed, covering literature from 2019–2022. mdpi.com The reaction can be highly stereoselective; for example, the synthesis of 3-methoxy-N-ethyl-tert-butylcarbamate β-lactams via Staudinger synthesis at -82 °C produced only cis-adducts. mdpi.com

1,3-Dipolar cycloaddition reactions also provide a versatile entry to complex azetidine-containing scaffolds. For example, azomethine ylides can react with dipolarophiles like tert-butyl-3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate to produce spirocyclic systems containing both azetidine and pyrrolidine rings. whiterose.ac.uk These reactions can yield single diastereoisomers, demonstrating high stereocontrol. whiterose.ac.uk The use of chiral auxiliaries, such as the N-tert-butanesulfinyl group on 1-azadienes, allows for highly diastereoselective 1,3-dipolar cycloadditions with azomethine ylides to produce densely substituted pyrrolidines. acs.orgnih.gov

| Cycloaddition Type | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| [2+2] Photocycloaddition (Aza Paternò–Büchi) | Imine + Alkene | Functionalized Azetidines | Direct synthesis of the azetidine ring; can be highly stereoselective. | rsc.org |

| [2+2] Cycloaddition (Staudinger Reaction) | Ketene + Imine | β-Lactams (2-Azetidinones) | Widely used for β-lactam synthesis; can exhibit high cis/trans selectivity. | mdpi.com |

| 1,3-Dipolar Cycloaddition | Azomethine Ylide + Azetidine-based Dipolarophile | Spiro-azetidine-pyrrolidines | Constructs complex spirocyclic scaffolds; can be highly diastereoselective. | whiterose.ac.uk |

Derivatization and Functionalization of 3-(Tert-butoxy)azetidine Scaffold

The this compound scaffold is a versatile building block that allows for functionalization at multiple sites. Modifications can be made at the C3 position by displacing the tert-butoxy (B1229062) group or other substituents, at the nitrogen atom after deprotection, or through ring-opening reactions that leverage the inherent strain of the four-membered ring.

The C3 position of the azetidine ring is a common site for introducing chemical diversity. Although the tert-butoxy group itself is not an ideal leaving group, derivatives of 3-hydroxyazetidine can be converted into species with better leaving groups (e.g., mesylates, halides) to allow for nucleophilic substitution. For example, 3-bromo-substituted azetidines have been shown to react with various nucleophiles to introduce new functionalities at the C3 position. rsc.org This strategy provides a pathway to a wide range of C3-substituted azetidines, which are prevalent motifs in many therapeutic agents. nih.gov

The tert-butoxy group in this compound is an ether protecting group for the C3 hydroxyl functionality. However, a more common synthetic handle on the azetidine scaffold is a protecting group on the nitrogen atom, such as the tert-butoxycarbonyl (Boc) group. The removal of such N-protecting groups is a key step in the multi-step synthesis of more complex molecules, enabling subsequent reactions at the nitrogen atom.

For example, in the synthesis of azetidine-containing macrocyclic peptides, the orthogonal removal of a carbamate protecting group (like Cbz) from the azetidine nitrogen allows for chemoselective N-functionalization with various electrophiles. ljmu.ac.uk This late-stage modification strategy has been used to introduce dye and biotin tags onto macrocycles. researchgate.netnih.gov Similarly, the N-tert-butoxythiocarbonyl (Botc) group, an analogue of Boc, facilitates α-lithiation and subsequent electrophilic substitution on the azetidine ring and can be removed under mild acidic or thermal conditions. acs.org A general and scalable method for producing enantioenriched C2-substituted azetidines also relies on the cleavage of a protecting group (a chiral sulfinamide), followed by derivatization of the resulting azetidine hydrochloride salt, highlighting its utility in medicinal chemistry. nih.govacs.org

| Protecting Group | Deprotection Condition | Subsequent Reaction | Application | Reference |

|---|---|---|---|---|

| N-Cbz | Orthogonal removal (e.g., hydrogenolysis) | Acylation, Sulfonylation | Late-stage functionalization of macrocyclic peptides. | ljmu.ac.ukresearchgate.net |

| N-Botc | TFA or thermolysis in ethanol | N/A (used for α-lithiation prior to removal) | Facile deprotection for synthesis of substituted azetidines. | acs.org |

| N-tert-Butanesulfinamide | Acidic cleavage | Derivatization of the free amine | Synthesis of enantioenriched C2-substituted azetidines. | nih.govacs.org |

The strain energy of the azetidine ring makes it susceptible to ring-opening reactions, providing a powerful strategy for the synthesis of functionalized, acyclic chiral products. acs.org This "build and release" approach involves constructing the strained ring and then cleaving it to reveal a more complex, functionalized structure. beilstein-journals.org

Ring-opening can be triggered by various reagents. For instance, N-tosylazetidines undergo efficient ring cleavage with alcohols or thiols in the presence of a Lewis acid like BF₃·OEt₂, yielding amino ethers and amino thioethers under mild conditions. researchgate.net A novel strategy combines the photochemical synthesis of highly strained azetidinols via Norrish-Yang cyclization with a subsequent ring-opening step. beilstein-journals.org The addition of electron-deficient ketones or boronic acids to these photogenerated azetidinols triggers the ring-opening, leading to the synthesis of highly functionalized dioxolanes and 3-amino-1,2-diols. beilstein-journals.org This method leverages the pre-installed strain energy of the four-membered ring to facilitate the functionalization step. beilstein-journals.orgresearchgate.net The intramolecular aminolysis of epoxides, catalyzed by Lewis acids such as La(OTf)₃, represents another pathway where the regioselective ring-opening of an epoxide leads to the formation of an azetidine ring, which can be considered a related ring-manipulation strategy. nih.govfrontiersin.org

Applications in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Architectures

The inherent ring strain of the azetidine (B1206935) core makes it a valuable precursor for constructing more elaborate molecular structures. The strategic use of N-Boc protected 3-substituted azetidines allows for controlled functionalization and subsequent elaboration into a variety of complex heterocyclic systems, most notably spirocyclic frameworks. These structures are of high interest in drug discovery as they introduce three-dimensionality and structural rigidity, which can lead to improved pharmacological properties.

Azaspiro[3.3]heptanes are considered "stretched" analogues or bioisosteres of commonly used heterocycles like piperidine (B6355638) and piperazine. Their rigid, three-dimensional structure is highly desirable in medicinal chemistry for exploring new chemical space and optimizing lead compounds. The synthesis of these frameworks often utilizes N-Boc protected azetidine derivatives as key starting materials.

Efficient and scalable synthetic routes have been developed for bifunctional azaspiro[3.3]heptanes, such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. nih.govresearchgate.net These intermediates are particularly useful because they allow for selective derivatization on both the azetidine and the cyclobutane (B1203170) rings. nih.govresearchgate.net This dual functionality provides a convenient entry point to novel compounds that access chemical space complementary to traditional piperidine ring systems. nih.govresearchgate.net The development of these synthetic routes has been crucial for making these valuable building blocks more accessible for drug discovery and design programs. nih.gov The 2,6-diazaspiro[3.3]heptane ring system, often used as a structural surrogate for piperazine, can be synthesized concisely and on a large scale, demonstrating its utility in applications like Pd-catalyzed aryl amination reactions. acs.org

Table 1: Examples of Azaspiro[3.3]heptane Synthesis

| Starting Material Class | Target Compound | Significance |

|---|---|---|

| N-Boc Azetidine Derivatives | tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | Bifunctional intermediate for selective derivatization nih.govresearchgate.net |

| 3-Azetidinecarboxylate Anions | N-Boc-N′-aryl-2,6-diazaspiro[3.3]heptanes | Piperazine surrogate for medicinal chemistry acs.org |

Beyond azaspiro[3.3]heptanes, N-Boc-3-oxoazetidine is a versatile starting point for a broader range of spirocyclic systems. The construction of spirocycles is a key strategy for increasing the three-dimensionality of molecules in drug discovery. researchgate.net Spirocyclic azetidines combine the pharmacologically relevant azetidine motif with another ring system, creating understudied structures that are attractive for medicinal chemistry. acs.orgenamine.net

For example, the reaction of N-Boc-3-oxoazetidine with a zinc/copper couple in the presence of propargyl bromide yields an intermediate that can undergo gold-catalyzed cyclization to form a spirocyclic azetidine. arkat-usa.org A general method for synthesizing multifunctional spirocycles, including spirocyclic azetidines, involves a two-step sequence of synthesizing azetidinones from common cyclic carboxylic acids followed by reduction. nih.gov This approach has been used to incorporate spirocyclic amino acids into known drug structures. nih.gov Furthermore, catalytic enantioselective methods have been developed for the synthesis of spirocyclic azetidine oxindoles, achieving high enantiomeric ratios. acs.org The resulting highly enantioenriched products can be further elaborated into a variety of medicinally relevant compounds. acs.org

Precursor for Azetidine-Based Amino Acid Derivatives and Peptidomimetics

Azetidine-based amino acids are conformationally constrained analogues of natural amino acids, and their incorporation into peptides can enforce specific secondary structures, enhance proteolytic stability, and modulate biological activity. N-Boc protected 3-substituted azetidines are critical precursors for these non-natural amino acids and peptidomimetics.

The 3-aminoazetidine (3-AAz) subunit, for instance, can be introduced into linear peptide precursors to act as a turn-inducing element, significantly improving the efficiency of macrocyclization for small head-to-tail cyclic peptides. nih.govljmu.ac.uk This strategy allows for the synthesis of tetra-, penta-, and hexapeptides under standard conditions. nih.gov A key advantage is that the strained four-membered azetidine ring remains intact during post-cyclization deprotection with strong acid. nih.govljmu.ac.uk Furthermore, the azetidine nitrogen provides a handle for late-stage functionalization of the resulting macrocycle. nih.govljmu.ac.uk

Syntheses have been developed for enantiopure 3-substituted azetidine-2-carboxylic acids, which serve as chimeras of natural amino acids like lysine (B10760008) and α-aminoadipate. nih.gov These orthogonally protected building blocks are designed as tools to study the influence of conformation on peptide activity. nih.gov Simple organometallic routes have also been established to access unsaturated azetidine carboxylic acid precursors, which can then be converted to a library of functionalized 2-azetidinylcarboxylic acids through metal-catalyzed asymmetric reduction for use in small peptide chains. researchgate.net

Scaffold Diversity in Chemical Space Exploration

The generation of structurally diverse compound libraries is essential for identifying novel modulators of biological systems. cam.ac.uk Molecular scaffolds form the core of a molecule, and varying the scaffold is a crucial strategy for exploring new regions of biologically relevant chemical space. cam.ac.ukbiorxiv.org Azetidine-based scaffolds, particularly those derived from 3-substituted N-Boc-azetidines, provide a powerful platform for generating this diversity.

By diversifying a densely functionalized azetidine ring system, a wide variety of fused, bridged, and spirocyclic ring systems can be accessed. nih.govresearchgate.net This approach, often part of a diversity-oriented synthesis (DOS) strategy, allows for the creation of libraries of lead-like molecules with physicochemical properties tailored for specific targets, such as the central nervous system. nih.gov The high molecular rigidity and predictable vectorization offered by azetidine-containing spirocycles can enhance drug-likeness and target selectivity. researchgate.net These scaffolds serve as valuable starting points for lead optimization programs and provide novel pharmacophores that are distinct from more common ring systems like piperidine. researchgate.netresearchgate.net The systematic exploration of these scaffolds helps to populate chemical libraries with unique three-dimensional structures, increasing the probability of discovering novel biological activities. nih.gov

Table 2: Azetidine-Based Scaffolds for Diversity-Oriented Synthesis

| Scaffold Type | Synthetic Approach | Application |

|---|---|---|

| Fused, Bridged, Spirocyclic | Manipulation of a functionalized azetidine core | Generation of CNS-focused lead-like libraries nih.govresearchgate.net |

| Azaspiro[3.3]heptanes | Scalable synthetic routes from azetidine derivatives | Structural surrogates for piperidine/piperazine in drug discovery researchgate.net |

| 3-((Hetera)cyclobutyl)azetidines | Cyclization of N-protected 2-(azetidin-3-yl)propane-1,3-diol | "Stretched" analogues of common heterocycles researchgate.net |

Synthesis of Functionalized Azetidine Fragments for Further Elaboration

The utility of 3-(tert-butoxy)-azetidine and its analogues in synthesis is predicated on the ability to selectively introduce functional groups onto the azetidine ring. arkat-usa.org These functionalized fragments then serve as versatile building blocks for further chemical elaboration. The strained nature of the four-membered ring can be exploited for subsequent ring-opening reactions or it can be retained as a core structural element. arkat-usa.org

Numerous methods have been developed for the synthesis of 3-functionalized azetidines, including the cyclization of 1,3-difunctionalized compounds and the ring enlargement of aziridines. arkat-usa.org For instance, La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines provides a regioselective route to azetidines that can tolerate a variety of acid-sensitive and Lewis basic functional groups. nih.govfrontiersin.org Another powerful method for creating functionalized azetidines is the aza Paternò–Büchi reaction, which is a [2+2] photocycloaddition between an imine and an alkene. rsc.org Recently, methods utilizing visible light and a photocatalyst have been developed to synthesize monocyclic azetidines, which have historically been difficult to produce. sciencedaily.com These synthetic advancements provide chemists with a toolbox to create a wide array of functionalized azetidine building blocks, ready for incorporation into more complex target molecules. sciencedaily.com

Mechanistic and Theoretical Investigations of Azetidine Chemistry

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms involving 3-(Tert-butoxy)azetidine and its precursors, like N-Boc-3-azetidinone, has been pursued through a variety of experimental and computational approaches. One area of focus has been the exploration of cycloaddition reactions. For instance, the decarbonylative photochemistry of N-Boc-3-azetidinone has been shown to generate dipoles that can participate in [3+2] cycloaddition reactions with various alkenes, leading to the formation of substituted pyrrolidines. This process offers a pathway to more complex heterocyclic scaffolds starting from a simple azetidine (B1206935) derivative.

Another significant area of mechanistic study is the synthesis of the azetidine ring itself. The La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines provides an efficient route to azetidine derivatives. frontiersin.org Mechanistic studies suggest that the lanthanum (III) catalyst plays a crucial role in activating the epoxide ring towards nucleophilic attack by the amine. frontiersin.org The coordination of the catalyst to both the substrate and/or the product is believed to influence the regioselectivity of the ring-opening process. frontiersin.org

Furthermore, the Staudinger reaction, involving the cycloaddition of ketenes and imines, is a well-established method for the synthesis of β-lactams (2-azetidinones). Mechanistic investigations of this reaction have revealed a two-step process involving the initial nucleophilic attack of the imine nitrogen on the ketene (B1206846) to form a zwitterionic intermediate. This is followed by a conrotatory electrocyclization to yield the four-membered ring.

Computational Studies and Density Functional Theory (DFT) Calculations

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has emerged as a powerful tool for probing the intricacies of azetidine chemistry. These theoretical studies provide valuable insights into reaction pathways, transition state geometries, and the electronic factors that govern reactivity.

In the context of the La(OTf)₃-catalyzed synthesis of azetidines from cis-3,4-epoxy amines, DFT calculations have been employed to rationalize the observed regioselectivity. frontiersin.org By modeling the transition states for the formation of both azetidine and the competing pyrrolidine (B122466) ring, researchers have been able to demonstrate that the coordination of the lanthanum catalyst significantly lowers the activation energy for the pathway leading to the azetidine product. frontiersin.org These calculations have shown that the transition state for azetidine formation is energetically more favorable than that for the formation of the five-membered ring, which is consistent with experimental observations. frontiersin.org

The following table summarizes key findings from a computational study on the La(OTf)₃-catalyzed intramolecular aminolysis of a model cis-3,4-epoxy amine, highlighting the calculated energy differences between the transition states leading to azetidine versus pyrrolidine formation.

| Transition State | Calculated Relative Energy (kcal/mol) | Favored Product |

| Azetidine Formation | Lower Energy | Azetidine |

| Pyrrolidine Formation | Higher Energy | Pyrrolidine (disfavored) |

This table is a generalized representation of computational findings described in the literature, illustrating the energetic preference for azetidine formation in the specified reaction.

Role of Strain in Azetidine Ring Reactivity

The reactivity of azetidines is fundamentally influenced by their inherent ring strain. The four-membered ring deviates significantly from the ideal tetrahedral bond angles, resulting in a substantial amount of strain energy. For azetidine, this ring strain is estimated to be approximately 25.4 kcal/mol. rsc.org This stored energy makes the ring susceptible to cleavage under various conditions, a property that is often exploited in synthetic chemistry.

The concept of "strain-release" is a recurring theme in azetidine chemistry. Reactions that lead to the opening of the azetidine ring are often thermodynamically favorable due to the release of this strain. This principle is utilized in "strain-release-driven" synthetic methodologies, where the energetic driving force of ring opening is coupled to the formation of new, more stable structures.

The stability of the azetidine ring in this compound is a balance between the inherent ring strain and the electronic effects of the substituents. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom can influence the ring's reactivity by modifying the electron density and steric environment of the nitrogen.

Regioselectivity and Stereoselectivity Studies

The development of regioselective and stereoselective methods for the functionalization of the azetidine ring is crucial for the synthesis of complex molecules with defined three-dimensional structures. The presence of the tert-butoxy (B1229062) group at the 3-position of the azetidine ring in this compound can influence the regio- and stereochemical outcome of reactions at other positions of the ring.

A notable example of regioselectivity is the aza-Michael addition of various NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates, which can be synthesized from N-Boc-3-azetidinone. nih.gov These reactions have been shown to proceed with high regioselectivity, with the nucleophile adding to the β-position of the α,β-unsaturated ester. nih.gov The following table provides examples of the regioselective aza-Michael addition of different heterocyclic amines to a derivative of this compound.

| Nucleophile | Product | Yield (%) |

| Azetidine | 1,3'-Biazetidine derivative | 64 |

| 3-Hydroxyazetidine | 3-Hydroxy-1,3'-biazetidine derivative | 62 |

| Pyrrolidine | 3-(Pyrrolidin-1-yl)azetidine derivative | 61 |

| Piperidine (B6355638) | 3-(Piperidin-1-yl)azetidine derivative | 75 |

| 1H-Pyrazole | 3-(Pyrazol-1-yl)azetidine derivative | 83 |

Data sourced from a study on the aza-Michael addition to methyl 2-(N-Boc-azetidin-3-ylidene)acetate. nih.gov

Stereoselectivity is another critical aspect of azetidine chemistry. The synthesis of chiral azetidin-3-ones, which are precursors to compounds like this compound, has been achieved with high levels of stereocontrol. nih.gov For example, gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides can produce chiral azetidin-3-ones. nih.gov The stereochemistry of these reactions is often dictated by the chiral auxiliary used and the specific reaction conditions. Subsequent modifications of these chiral azetidin-3-ones allow for the stereoselective synthesis of a wide range of 3-substituted azetidines.

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 3-(Tert-butoxy)azetidine, providing detailed information about its molecular structure.

¹H NMR spectra are used to determine the number and environment of hydrogen atoms. For a related compound, tert-butyl 3-phenylazetidine-1-carboxylate, the proton signals for the azetidine (B1206935) ring appear as triplets, with the protons at the 2 and 4 positions showing a triplet at approximately 4.28 ppm and 3.98 ppm, respectively. The proton at the 3-position is observed as a multiplet around 3.73 ppm. The nine equivalent protons of the tert-butyl group typically appear as a singlet at approximately 1.47 ppm rsc.org.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. In the ¹³C NMR spectrum of tert-butyl 3-phenylazetidine-1-carboxylate, the carbonyl carbon of the Boc protecting group resonates at approximately 156.55 ppm. The quaternary carbon of the tert-butyl group is observed around 79.65 ppm, while the methyl carbons of this group appear at about 28.57 ppm. The carbon atoms of the azetidine ring show signals in the range of 33.63 ppm to 55.55 ppm rsc.org.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Azetidine CH₂ (C2, C4) | ~3.98-4.28 (t) | ~55.55 |

| Azetidine CH (C3) | ~3.73 (m) | ~33.63 |

| Tert-butyl C(CH₃)₃ | - | ~79.65 |

| Tert-butyl C(CH₃)₃ | ~1.47 (s) | ~28.57 |

| Carbonyl C=O | - | ~156.55 |

¹⁵N NMR spectroscopy can be used to analyze the nitrogen atom in the azetidine ring. The chemical shift of the nitrogen atom is sensitive to its chemical environment, including substitution and electronic effects. For unsubstituted azetidine, the ¹⁵N resonance is at δ 25.3 ppm relative to anhydrous ammonia ipb.pt. N-alkylation, such as with a tert-butyl group, shifts this resonance downfield; for instance, N-t-butylazetidine has a resonance at δ 52 ppm ipb.pt.

¹⁹F NMR spectroscopy is not directly applicable to this compound itself but is a powerful tool for studying fluorinated derivatives. The ¹⁹F nucleus has a high natural abundance and sensitivity, making it an excellent probe for investigating molecular structure and interactions cnr.itnih.gov. For example, in studies of fluorinated azetidine derivatives, the fluorine signal can be easily detected, providing valuable information for applications in fields like magnetic resonance imaging (MRI) arkat-usa.orgresearchgate.net. The introduction of a perfluoro-tert-butoxy group, for instance, results in a sharp singlet in the ¹⁹F NMR spectrum due to the nine chemically equivalent fluorine atoms cnr.it.

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the molecular formula of a compound nih.govchemrxiv.orgnih.gov.

| Compound | Ion | Calculated m/z | Found m/z |

| tert-Butyl 2-(o-tolyl)azetidine-1-carboxylate | [M+Na]⁺ | 270.1465 | 270.1468 rsc.org |

| tert-Butyl 2-(deuterio)-2-(o-tolyl)azetidine-1-carboxylate | [M+Na]⁺ | 271.1527 | 271.1537 rsc.org |

| tert-Butyl 2-(methyl)-2-(o-tolyl)azetidine-1-carboxylate | [M+Na]⁺ | 284.1621 | 284.1621 rsc.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

In the IR spectrum of N-Boc protected azetidines, a strong absorption band corresponding to the carbonyl (C=O) stretching of the tert-butoxycarbonyl group is typically observed in the region of 1690-1710 cm⁻¹ rsc.org. The C-H stretching vibrations of the alkyl groups (azetidine ring and tert-butyl group) appear in the range of 2850-3000 cm⁻¹ rsc.orgvscht.cz. The C-O stretching vibrations associated with the ester functionality of the Boc group are generally found in the 1100-1300 cm⁻¹ region rsc.org.

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| C=O (Boc group) | Stretch | 1690-1710 rsc.org |

| C-H (Alkyl) | Stretch | 2850-3000 rsc.org |

| C-O (Ester) | Stretch | 1100-1300 rsc.org |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for assessing the purity of this compound and its derivatives. This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. By comparing the retention time of the main peak with that of a reference standard, the identity of the compound can be confirmed. The purity is determined by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram. Chiral HPLC can also be employed to separate and quantify enantiomers of chiral azetidine derivatives rsc.org. The use of HPLC is essential in quality control to ensure that the compound meets the required purity specifications for its intended application scintica.comnih.gov. For instance, the purity of commercially available azetidine derivatives is often specified as >98.0% as determined by HPLC .

Future Research Directions in the Chemistry of 3 Tert Butoxy Azetidine

Development of Novel and Greener Synthetic Pathways

The synthesis of azetidines, while well-established, often relies on methods that can be improved in terms of efficiency, safety, and environmental impact. researchgate.netmedwinpublishers.com Traditional methods like intramolecular cyclization can be hampered by side reactions. researchgate.net Future research will prioritize the development of novel synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry.

Key areas of focus include:

Catalytic Methods: Lanthanide-catalyzed reactions, such as the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, represent a novel and high-yielding approach to constructing the azetidine (B1206935) ring, even with acid-sensitive functional groups present. frontiersin.orgnih.gov Further exploration of earth-abundant metal catalysts could lead to more cost-effective and environmentally benign syntheses.

Improved Reagents and Starting Materials: Research into alternative starting materials and reagents is crucial. For instance, developing greener oxidation reactions, potentially using systems like TEMPO-H₂O₂ in microchannel reactors, can replace less desirable oxidants like NaClO. nih.gov

One-Pot Syntheses: Designing multi-component, one-pot reactions minimizes waste and improves process efficiency. Microwave-assisted cyclocondensation of alkyl dihalides and primary amines in aqueous media is an example of a more efficient and greener alternative to traditional multi-step syntheses. organic-chemistry.org

Table 1: Comparison of Traditional vs. Emerging Greener Synthetic Approaches for Azetidines

| Feature | Traditional Synthetic Methods | Emerging Greener Pathways |

|---|---|---|

| Primary Approach | Often involves multi-step intramolecular cyclizations with protecting groups. researchgate.net | Focus on one-pot reactions, catalytic cycles, and use of renewable starting materials. nih.govorganic-chemistry.org |

| Reagents/Catalysts | May use stoichiometric, hazardous reagents. | Employs catalytic amounts of less toxic metals (e.g., Lanthanides) or organocatalysts. frontiersin.orgnih.gov |

| Solvents | Often reliant on chlorinated solvents (e.g., CH₂Cl₂). nih.gov | Increased use of aqueous media or solvent-free conditions, often aided by microwave or flow technology. nih.govorganic-chemistry.org |

| Efficiency | Can be lower yielding with significant purification steps. | Higher yields with reduced workup and waste generation. frontiersin.org |

| Example | Synthesis via 1-arenesulfonylaziridines with dimethylsulfoxonium methylide. organic-chemistry.org | La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines. nih.gov |

Exploration of Undiscovered Reactivities and Transformations

The inherent ring strain of 3-(tert-butoxy)azetidine makes it a versatile intermediate for a variety of chemical transformations. While ring-opening reactions are a major area of study, the full scope of its reactivity remains to be explored. magtech.com.cn Future investigations will likely uncover novel transformations that leverage this strained four-membered ring.

Future research avenues include:

Strain-Release Functionalization: Using strained precursors like 1-azabicyclo[1.1.0]butane (ABB) allows for the rapid synthesis of diverse, bis-functionalized azetidines through direct alkylation with organometal reagents. acs.org This strategy can be expanded to create complex azetidine libraries.

Novel Cycloadditions: The [2+2] photocycloaddition, known as the aza Paternò-Büchi reaction, is an efficient way to form the azetidine ring and can be further explored to create densely functionalized and non-symmetric azetidines. researchgate.netresearchgate.net

Ring System Diversification: Using the functionalized azetidine core as a scaffold, researchers can develop pathways to a wide variety of fused, bridged, and spirocyclic ring systems, thereby accessing new chemical space. nih.gov

Regioselective Reactions: A deeper understanding of the electronic and steric factors governing the regioselectivity of ring-opening reactions will allow for more precise control over the synthesis of complex acyclic amines from azetidine precursors. magtech.com.cn

Asymmetric Synthesis and Chiral Catalyst Development

Chirality is a critical aspect of modern drug discovery. The development of methods to produce enantiomerically pure this compound derivatives is a significant area of ongoing research. Furthermore, the chiral azetidine scaffold itself is a valuable component in the design of new ligands and organocatalysts. birmingham.ac.ukresearchgate.net

Promising future directions are:

Development of General Chiral Auxiliaries: The use of inexpensive and readily available chiral auxiliaries, such as tert-butanesulfinamides, provides a scalable and general three-step approach to enantioenriched C2-substituted azetidines from achiral starting materials. nih.gov Further development of such auxiliaries is a key research goal.

Catalytic Asymmetric Synthesis: Expanding the scope of enantioselective reactions, such as the Cu(I)-catalyzed [2+2]-cycloaddition of 1-methoxyallenylsilane with α-imino esters, can provide highly enantiopure azetidines. pageplace.de

Azetidine-Based Catalysts: Chiral, azetidine-derived ligands and organocatalysts have proven effective in asymmetric reactions like Friedel-Crafts alkylations and Michael-type reactions. birmingham.ac.ukresearchgate.net Future work will involve designing novel azetidine-containing catalysts with enhanced activity and selectivity, benchmarking them against analogous aziridine and pyrrolidine (B122466) systems. birmingham.ac.uk

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, reproducibility, and scalability, particularly for reactions involving unstable intermediates or photochemical processes. uniba.itdurham.ac.uk

Future research in this area will focus on:

Taming Reactive Intermediates: Flow technology facilitates the generation and use of highly reactive intermediates, such as C3-lithiated azetidines, at higher temperatures than are feasible in batch, enabling new functionalization reactions. uniba.itfigshare.com

Photochemical Flow Reactions: The Norrish-Yang cyclisation to produce 3-hydroxyazetidines is significantly enhanced in a flow setup, allowing for high reproducibility, short reaction times, and multi-gram scalability, which is difficult to achieve in batch. durham.ac.uk

Automated Library Synthesis: Combining flow chemistry with automated platforms can accelerate the synthesis and purification of large libraries of azetidine derivatives. nih.gov This high-throughput approach is invaluable for diversity-oriented synthesis aimed at drug discovery. nih.gov

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Azetidine Derivatives

| Parameter | Batch Processing | Continuous Flow Synthesis |

|---|---|---|

| Scalability | Often challenging to scale up, especially for photochemical or exothermic reactions. | Easily scalable by extending run time ("scaling-out"). durham.ac.uk |

| Safety | Handling of unstable intermediates can be hazardous on a large scale. | Improved safety due to small reaction volumes and enhanced heat/mass transfer. uniba.it |

| Reaction Conditions | Limited by the need for bulk heating/cooling; low temperatures often required for reactive intermediates. | Precise control over temperature, pressure, and residence time; allows for higher temperatures with reactive species. uniba.itfigshare.com |

| Reproducibility | Can be variable due to localized concentration/temperature gradients. | Highly reproducible due to consistent reaction conditions. durham.ac.uk |

| Example Application | Traditional synthesis of functionalized azetidines. | Photochemical synthesis of 3-hydroxyazetidines; generation and use of lithiated azetidine intermediates. uniba.itdurham.ac.uk |

Computational Design and Prediction of Novel Azetidine Architectures

In silico methods are becoming indispensable in modern chemical research, enabling the design and prediction of molecular properties before committing to laboratory synthesis. This approach saves time and resources by prioritizing compounds with the highest likelihood of success for a given application. nih.gov

Key future research directions include:

Property-Oriented Library Design: Computational tools can be used to pre-optimize libraries of azetidine-based compounds by calculating key physicochemical properties (e.g., MW, TPSA, cLogP) to meet specific criteria, such as those required for central nervous system (CNS) drugs. nih.gov

Molecular Docking and Target Identification: In silico molecular docking can predict the binding interactions of novel azetidine derivatives with biological targets, such as enzymes or receptors, guiding the design of new therapeutic agents. nih.govresearchgate.netpeerscientist.com This has been used to evaluate azetidin-2-one derivatives as potential anticancer agents. nih.govresearchgate.net

Prediction of Reactivity: Advanced computational models can be developed to predict the reactivity and stability of new, untested azetidine architectures. This would allow researchers to virtually screen for promising new scaffolds and synthetic targets.

ADME/Tox Prediction: The use of computational models to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of novel azetidine compounds can help identify and deprioritize molecules with unfavorable pharmacokinetic properties early in the drug discovery process. researchgate.net

Table 3: Computational Tools and Their Application in Azetidine Research

| Computational Tool/Method | Application in Azetidine Chemistry | Reference |

|---|---|---|

| In Silico Physicochemical Profiling | Calculation of properties (MW, TPSA, cLogP, BBB penetration) to design CNS-focused libraries. | nih.gov |

| Molecular Docking (e.g., AutoDock) | Predicting binding modes and interactions of azetidin-2-one derivatives with protein targets like human α/β-tubulin or EGFR. | nih.govresearchgate.net |

| PASS Online | In silico prediction of biological activity spectra for novel compounds, such as anti-leukemic activity. | peerscientist.com |

| ADME Prediction (e.g., Swiss-ADME) | Assessing drug-likeness and oral bioavailability of newly designed azetidine derivatives. | researchgate.net |

常见问题

Q. What are the standard synthetic routes for 3-(tert-butoxy)azetidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves reacting azetidine precursors with tert-butoxy-protecting agents. A common route includes the reaction of azetidine with tert-butyl chloroformate under basic conditions (e.g., triethylamine) to introduce the tert-butoxy group . Optimization of reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane or THF) is critical to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%). Yield improvements (60–80%) are achievable by controlling stoichiometry and reaction time .

Q. What are the typical chemical reactions exhibited by this compound, and what reagents/conditions are optimal?

- Methodological Answer : Key reactions include:

- Oxidation : Use potassium permanganate (KMnO₄) in acidic media to form N-oxides.

- Reduction : Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the azetidine ring to saturated amines.

- Substitution : Nucleophilic substitution at the tert-butoxy group with alkyl halides or acyl chlorides under basic conditions (e.g., NaH) .

Reaction monitoring via TLC or HPLC is recommended to track intermediates and optimize conditions.

Advanced Research Questions

Q. How does the tert-butoxy group influence the compound’s reactivity and biological interactions?

- Methodological Answer : The bulky tert-butoxy group introduces steric hindrance, reducing electrophilic attack on the azetidine ring while enhancing thermal stability. In biological systems, this group modulates lipophilicity, improving membrane permeability. Comparative studies with fluoro- or chloro-substituted analogs show that tert-butoxy derivatives exhibit lower enzymatic degradation but similar binding affinities to targets like G-protein-coupled receptors . Computational modeling (e.g., molecular docking) can predict steric clashes in binding pockets .

Q. How can researchers resolve contradictions in biological activity data among structurally similar azetidine derivatives?

- Methodological Answer : Contradictions often arise from substituent positioning or assay variability. A systematic approach includes:

- Structure-Activity Relationship (SAR) Studies : Compare analogs with varying substituents (e.g., 3-(4-fluorophenoxy)azetidine vs. 3-(3-chlorophenoxy)azetidine) to identify critical functional groups .

- Dose-Response Profiling : Use IC₅₀/EC₅₀ assays to quantify potency differences.

- Orthogonal Assays : Validate results across multiple platforms (e.g., cell-based vs. enzymatic assays) .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and purity (e.g., tert-butoxy proton signals at δ 1.2–1.4 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry, particularly for chiral derivatives with multiple stereocenters .

- HPLC-PDA : Detects trace impurities (<0.1%) using C18 columns and acetonitrile/water gradients .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis.

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。